molecular formula C8H4BrClFN B2834930 2-(6-BROMO-3-CHLORO-2-FLUOROPHENYL)ACETONITRILE CAS No. 1499430-03-3

2-(6-BROMO-3-CHLORO-2-FLUOROPHENYL)ACETONITRILE

Cat. No.: B2834930
CAS No.: 1499430-03-3
M. Wt: 248.48
InChI Key: JGBPXRYQMCEJDP-UHFFFAOYSA-N
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Description

2-(6-BROMO-3-CHLORO-2-FLUOROPHENYL)ACETONITRILE is an organic compound with the molecular formula C8H4BrClFN It is a halogenated derivative of phenylacetonitrile, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-BROMO-3-CHLORO-2-FLUOROPHENYL)ACETONITRILE typically involves multi-step organic reactions. One common method includes the halogenation of phenylacetonitrile derivatives. The process may involve:

    Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or light.

    Chlorination: Introduction of a chlorine atom using chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions.

    Fluorination: Introduction of a fluorine atom using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(6-BROMO-3-CHLORO-2-FLUOROPHENYL)ACETONITRILE can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (Br, Cl, F) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or Grignard reagents (RMgX) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitriles, while oxidation and reduction reactions can produce acids, amines, or other derivatives.

Scientific Research Applications

2-(6-BROMO-3-CHLORO-2-FLUOROPHENYL)ACETONITRILE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-BROMO-3-CHLORO-2-FLUOROPHENYL)ACETONITRILE involves its interaction with specific molecular targets and pathways. The halogen atoms on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-chloro-2-fluorobenzaldehyde
  • 6-Bromo-3-chloro-2-fluorobenzoic acid
  • 6-Bromo-3-chloro-2-fluorophenol

Uniqueness

2-(6-BROMO-3-CHLORO-2-FLUOROPHENYL)ACETONITRILE is unique due to its specific combination of halogen atoms and the acetonitrile functional group. This combination imparts distinct chemical properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-(6-bromo-3-chloro-2-fluorophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClFN/c9-6-1-2-7(10)8(11)5(6)3-4-12/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBPXRYQMCEJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)CC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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